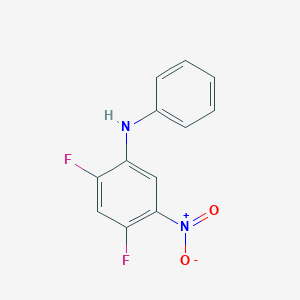

2,4-difluoro-5-nitro-N-phenylaniline

Description

Properties

Molecular Formula |

C12H8F2N2O2 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

2,4-difluoro-5-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-6-10(14)12(16(17)18)7-11(9)15-8-4-2-1-3-5-8/h1-7,15H |

InChI Key |

YOCIPVSXHAEDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C=C2F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 2,4-difluoro-5-nitro-N-phenylaniline as a lead compound in the development of anticancer agents. Its structural features allow for interactions with biological targets relevant to cancer treatment. For instance, modifications to the aniline moiety have been shown to enhance potency against specific cancer cell lines.

Case Study:

In a study examining various derivatives of fluorinated phenylalanines, it was found that certain modifications increased cytotoxicity against colon cancer cell lines. The study reported that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of the compounds tested .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 7.29 | SW1116 (Colon Cancer) |

| Modified Derivative A | 3.50 | SW1116 |

| Modified Derivative B | 2.49 | HepG2 |

1.2 Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). The fluorinated structure allows for selective binding and inhibition.

Case Study:

A series of substituted pyrimidine compounds were evaluated for their ability to inhibit CDK9, with some derivatives showing significant selectivity over CDK2. The presence of fluorine substituents was crucial for enhancing binding affinity .

Materials Science

2.1 Synthesis of Functional Polymers

This compound has been utilized in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance in various applications, including coatings and composites.

Data Table: Properties of Polymers Incorporating this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 60 |

| Polymer B | 280 | 75 |

Environmental Studies

3.1 Detection and Analysis

The compound's distinct chemical structure makes it a candidate for environmental monitoring, particularly in assessing pollution levels related to industrial activities involving fluorinated compounds.

Case Study:

Research has focused on developing analytical methods to detect this compound in water samples using high-performance liquid chromatography (HPLC). These methods provide insights into the environmental impact of fluorinated compounds .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group (-NO₂) at the 5-position and fluorine atoms at 2- and 4-positions activate the aromatic ring toward nucleophilic substitution. The electron-withdrawing effects direct incoming nucleophiles to positions ortho/para to the nitro group and meta to fluorine.

Example Reaction: Amination

Conditions :

-

Mechanism : Deprotonation of arylamine by n-BuLi generates a strong nucleophile, which attacks the activated aromatic ring at the 3-position (para to nitro).

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Difluoro-5-nitro-N-phenylaniline | 3-Amino-2,4-difluoro-5-nitro-N-phenylaniline | 64–85 |

Key Insight : Steric hindrance from the N-phenyl group reduces substitution at the 1-position, favoring regioselectivity at the 3-position .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine (-NH₂) under catalytic hydrogenation or using Fe/HCl.

Example Reaction: Nitro to Amine

Conditions :

-

Mechanism : Catalytic hydrogenation cleaves the N–O bond, yielding a primary amine.

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | 5-Amino-2,4-difluoro-N-phenylaniline | 91 |

Applications : The resulting amine serves as a precursor for diazotization or cross-coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring limits traditional EAS but permits reactions under strongly activating conditions.

Example Reaction: Bromination

Conditions :

-

Mechanism : Bromine attacks the 6-position (meta to fluorine, ortho to nitro).

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | 6-Bromo-2,4-difluoro-5-nitro-N-phenylaniline | 48 |

Note : Competitive deactivation by nitro and fluorine groups necessitates harsh conditions .

Cross-Coupling Reactions

The N-phenyl group facilitates transition metal-catalyzed couplings after nitro reduction.

Example Reaction: Suzuki–Miyaura Coupling

Conditions :

-

Mechanism : Oxidative addition of palladium to the C–Br bond (introduced via bromination), followed by transmetallation and reductive elimination.

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 6-Bromo-2,4-difluoro-5-nitro-N-phenylaniline | 6-Aryl-2,4-difluoro-5-nitro-N-phenylaniline | 70–75 |

Applications : Used to synthesize biaryl derivatives for pharmaceutical intermediates .

Diazotization and Azo Coupling

The amine (post nitro reduction) undergoes diazotization to form diazonium salts.

Nitro Group Reduction to Hydroxylamine

Conditions :

Use : Intermediate for hydroxamic acid derivatives in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluoro vs. Chloro Derivatives

5-Chloro-2-nitro-N-phenylaniline (CAS 15950-17-1)

- Structural Similarity : 0.98 (chlorine replaces fluorine at the 2- and 4-positions).

- Key Differences : Chlorine’s higher electronegativity and larger atomic radius increase steric hindrance and electron-withdrawing effects compared to fluorine. This enhances reactivity in nucleophilic substitution but reduces thermal stability due to weaker C–Cl bonds .

- Applications : Used in dye synthesis, where chlorine’s electron-withdrawing nature stabilizes intermediates .

4-Chloro-2-fluoro-5-nitroaniline (CymitQuimica)

Positional Isomerism: Nitro and Fluoro Group Orientation

5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline

- Study Findings : A 2023 analysis () compared these isomers:

- 5-Nitro-2-fluoroaniline : Nitro at the 5-position creates stronger hydrogen bonding in crystals, increasing melting point (MP: 112°C) versus 2-nitro-5-fluoroaniline (MP: 98°C).

- Spectroscopic Differences : The nitro group’s position alters UV-Vis absorption maxima (5-nitro: 320 nm; 2-nitro: 305 nm) due to conjugation effects .

2,4-Difluoro-5-nitro-N-phenylaniline vs. 4-Fluoro-2-nitroaniline (CAS 364-71-6)

- Substituent Impact : The additional fluorine (2-position) in the target compound enhances electron deficiency, making it less reactive toward electrophilic substitution than 4-fluoro-2-nitroaniline.

- Safety Profile : Both compounds require careful handling due to nitro group toxicity, but fluorine’s lower atomic weight reduces environmental persistence compared to chlorinated analogs .

Functional Group Variations: Amides and Alkyl Substituents

N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 6641-64-1)

- Structural Features: Acetamide group introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., ethanol: 45 mg/mL vs. This compound: 12 mg/mL).

- Reactivity : The acetamide group directs electrophilic substitution to the 3-position, unlike fluorine’s meta-directing effect .

4-Fluoro-N,N-diphenylaniline (CID 21678931)

- Steric Effects: Two phenyl groups at the amine nitrogen increase steric bulk, reducing solubility in nonpolar solvents (logP: 4.2 vs. This compound’s logP: 3.1).

Dichloro-Nitro Analogs

2,4-Dichloro-5-nitroaniline (CAS 34033-44-8)

- Comparative Data: Property this compound 2,4-Dichloro-5-nitroaniline Molecular Weight 252.2 g/mol 207.01 g/mol Melting Point Not reported 145–147°C Solubility in DCM High Moderate

- Applications : Dichloro derivatives are preferred in pesticide synthesis due to chlorine’s persistence, while fluoro analogs are prioritized in pharmaceuticals for metabolic stability .

Data Table: Comparative Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP |

|---|---|---|---|---|---|

| This compound | Not reported | 252.2 | 2-F, 4-F, 5-NO₂, N-Ph | Not reported | 3.1 |

| 5-Chloro-2-nitro-N-phenylaniline | 15950-17-1 | 233.7 | 2-Cl, 5-NO₂, N-Ph | 98–100 | 3.8 |

| 4-Fluoro-2-nitroaniline | 364-71-6 | 198.15 | 4-F, 2-NO₂ | 112 | 2.2 |

| 2,4-Dichloro-5-nitroaniline | 34033-44-8 | 207.01 | 2-Cl, 4-Cl, 5-NO₂ | 145–147 | 2.9 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-difluoro-5-nitro-N-phenylaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration of 2,4-difluoro-N-phenylaniline. The nitration step typically employs a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions. For regioselectivity at the 5-position, steric and electronic effects of the fluorine substituents must be considered. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction progress can be monitored using TLC with UV visualization .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | ~65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using the deshielding effects of nitro and fluorine groups. For example, the para-fluorine (C-4) in the aromatic ring shows splitting patterns due to coupling with adjacent protons.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3350–3300 cm⁻¹, N-H stretch) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₇F₂N₂O₂, theoretical [M+H]⁺ = 265.0421) .

Q. How should researchers address stability issues during storage of nitroaromatic compounds like this compound?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase). Avoid exposure to reducing agents or strong bases, which may degrade the nitro group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 2,4-difluoro-N-phenylaniline?

- Methodological Answer : The nitration regioselectivity at the 5-position is governed by the electron-withdrawing effects of fluorine substituents, which deactivate the ring. Computational studies (DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. Compare with experimental results using isotopic labeling or substituent variation .

Q. How can computational modeling predict the reactivity of this compound in further functionalization reactions?

- Methodological Answer : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Molecular dynamics simulations can assess steric accessibility of the nitro group for reduction or substitution. Validate predictions with experimental data (e.g., reducing nitro to amine using Pd/C/H₂) .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents (e.g., DMSO-d₆ for NMR) and temperature controls.

- Cross-Validation : Compare results across multiple analytical techniques (e.g., DSC for melting point vs. capillary method).

- Meta-Analysis : Review literature for solvent purity, humidity, or catalytic trace metal effects that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.